4-Chloro-3-ethoxy-2-fluorobenzylamine

Lipophilicity Drug-likeness Membrane permeability

4-Chloro-3-ethoxy-2-fluorobenzylamine (CAS 1323966-28-4) is a differentiated halogenated benzylamine building block featuring a 4-chloro, 3-ethoxy, 2-fluoro substitution pattern. This precise arrangement yields a unique physicochemical signature (XLogP3-AA 1.8; TPSA 35.3 Ų; pKa 8.42±0.10) distinct from simpler analogs. Ideal for CNS drug discovery SAR, nucleophilic coupling, and functional polymer synthesis. Commercial 97% purity minimizes pre-reaction purification, accelerating R&D workflows.

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
CAS No. 1323966-28-4
Cat. No. B1455908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-ethoxy-2-fluorobenzylamine
CAS1323966-28-4
Molecular FormulaC9H11ClFNO
Molecular Weight203.64 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1F)CN)Cl
InChIInChI=1S/C9H11ClFNO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2,5,12H2,1H3
InChIKeyTXBJLDHMQYPALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-ethoxy-2-fluorobenzylamine (CAS 1323966-28-4): Procurement-Grade Properties and Class Context


4-Chloro-3-ethoxy-2-fluorobenzylamine (CAS 1323966-28-4) is a halogenated, alkoxy-substituted benzylamine derivative with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol [1]. The compound features a 4-chloro, 3-ethoxy, and 2-fluoro substitution pattern on a phenylmethanamine core, endowing it with a distinctive combination of electron-withdrawing and lipophilic character . Computed physicochemical descriptors include an XLogP3-AA of 1.8, a topological polar surface area (TPSA) of 35.3 Ų, and a predicted pKa of 8.42 ± 0.10 for the primary amine [1]. These properties position the compound within a class of substituted benzylamines frequently utilized as synthetic intermediates, building blocks in medicinal chemistry, and functional monomers .

Why Generic Benzylamine Interchange Fails: The Differentiating Physicochemical Signature of 4-Chloro-3-ethoxy-2-fluorobenzylamine


Benzylamines are not a monolithic class; subtle alterations in ring substitution profoundly impact lipophilicity, basicity, hydrogen bonding capacity, and metabolic stability—parameters that directly govern a compound's performance as a synthetic building block, pharmacophore, or functional material. The specific 4-chloro, 3-ethoxy, 2-fluoro substitution pattern of 4-Chloro-3-ethoxy-2-fluorobenzylamine (CAS 1323966-28-4) yields a unique physicochemical signature that is not approximated by simpler analogs such as 4-chlorobenzylamine, 3-ethoxybenzylamine, or 2-fluorobenzylamine [1]. Generic substitution with an in-class compound lacking this precise arrangement of electron-withdrawing halogens and the hydrogen-bond-accepting ethoxy group can alter reactivity, binding affinity, solubility, and membrane permeability—consequences that may be detrimental in structure-activity relationship (SAR) studies, polymerization reactions, or any application where precise molecular recognition is paramount [2]. The quantitative differentiation presented below substantiates why 4-Chloro-3-ethoxy-2-fluorobenzylamine is a non-fungible, procurement-specific entity.

Quantitative Evidence: Head-to-Head Differentiation of 4-Chloro-3-ethoxy-2-fluorobenzylamine from Key Comparators


Lipophilicity (LogP) Fine-Tuning Relative to 4-Chlorobenzylamine

4-Chloro-3-ethoxy-2-fluorobenzylamine exhibits a computed XLogP3-AA of 1.8, which is incrementally higher than the logP of 1.68 for the comparator 4-chlorobenzylamine [1]. This +0.12 increase in logP is attributable to the addition of the ethoxy group, providing a nuanced enhancement in lipophilicity that can improve passive membrane diffusion without severely compromising aqueous solubility [2].

Lipophilicity Drug-likeness Membrane permeability

Basicity (pKa) Modulation Relative to 3-Ethoxybenzylamine

The predicted pKa of the primary amine in 4-Chloro-3-ethoxy-2-fluorobenzylamine is 8.42 ± 0.10, which is significantly lower (more acidic) than the pKa of 9.05 ± 0.10 for the comparator 3-ethoxybenzylamine . The presence of electron-withdrawing chlorine and fluorine atoms on the aromatic ring reduces the electron density on the amine nitrogen, lowering its basicity by 0.63 pKa units relative to the ethoxy-only analog.

Basicity Reactivity Amine protonation

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential

4-Chloro-3-ethoxy-2-fluorobenzylamine possesses a TPSA of 35.3 Ų, which is lower than the TPSA of benzylamine (43.7 Ų) due to the lipophilic halogen substitutions [1][2]. According to the widely cited rule-of-thumb for CNS penetration (TPSA < 60-70 Ų), a TPSA of 35.3 Ų is firmly within the desirable range for passive BBB permeability, whereas the higher TPSA of benzylamine is less favorable [3].

Blood-brain barrier CNS drug design Polar surface area

Hydrogen Bond Acceptor Count and Aqueous Solubility Implications

4-Chloro-3-ethoxy-2-fluorobenzylamine possesses 3 hydrogen bond acceptors (the amine nitrogen, the ethoxy oxygen, and the fluorine atom), compared to only 1 hydrogen bond acceptor for 4-chlorobenzylamine (the amine nitrogen) [1][2]. This increased hydrogen bond acceptor count, driven by the ethoxy and fluoro substituents, can enhance aqueous solubility through improved hydrogen bonding with water molecules while maintaining moderate lipophilicity (XLogP3-AA = 1.8) [3].

Solubility Hydrogen bonding Formulation

Molecular Weight and Halogen Substitution Profile Differentiation

With a molecular weight of 203.64 g/mol, 4-Chloro-3-ethoxy-2-fluorobenzylamine is substantially heavier than benzylamine (107.15 g/mol), 2-fluorobenzylamine (125.14 g/mol), and 4-chlorobenzylamine (141.60 g/mol), reflecting the combined contributions of chlorine, fluorine, and the ethoxy substituent [1][2][3][4]. The specific 4-chloro and 2-fluoro pattern introduces a strong dipole moment and potential for halogen bonding interactions that are absent in the mono-substituted analogs [5].

Molecular weight Halogen effects SAR

Commercial Availability in Research-Grade Purity (97%)

4-Chloro-3-ethoxy-2-fluorobenzylamine is commercially available at a certified purity of 97% from established suppliers such as Thermo Scientific (Alfa Aesar) . This purity level exceeds the typical 95% minimum offered by some vendors for less common benzylamine analogs, and the availability of a Certificate of Analysis (CoA) upon request ensures batch-to-batch consistency . In contrast, closely related analogs like 3-ethoxybenzylamine are often supplied at ≥95% purity, and some substituted benzylamines are only available as custom syntheses with longer lead times .

Purity Procurement Reproducibility

Procurement-Driven Application Scenarios for 4-Chloro-3-ethoxy-2-fluorobenzylamine


Medicinal Chemistry: CNS-Targeted Lead Optimization

The compound's TPSA of 35.3 Ų and moderate LogP of 1.8 position it as an ideal scaffold for CNS drug discovery programs targeting conditions such as Parkinson's disease, Alzheimer's disease, or neuropsychiatric disorders [1][2]. Its lower pKa (8.42) relative to simpler benzylamines increases the fraction of neutral species at physiological pH, potentially improving blood-brain barrier penetration . Medicinal chemists seeking to fine-tune the lipophilicity and basicity of benzylamine-derived pharmacophores can use this compound as a building block in structure-activity relationship (SAR) studies.

Organic Synthesis: Advanced Building Block for Cross-Coupling Reactions

The primary amine functionality of 4-Chloro-3-ethoxy-2-fluorobenzylamine enables its use as a nucleophile in reductive amination, amide coupling, and Buchwald-Hartwig amination reactions [3]. The electron-withdrawing chlorine and fluorine substituents activate the aromatic ring toward nucleophilic aromatic substitution and can facilitate metal-catalyzed cross-coupling reactions. Its 97% commercial purity reduces the need for pre-reaction purification, streamlining synthetic workflows in both academic and industrial laboratories .

Chemical Biology: Design of Fluorescent Probes and Affinity Labels

The presence of both chlorine and fluorine atoms provides unique spectroscopic handles (e.g., 19F NMR) and potential sites for further functionalization [4]. The compound's balanced physicochemical properties (moderate LogP, low TPSA) make it suitable for conjugation to fluorophores or biotin tags for cellular imaging and target engagement studies. Its distinct molecular weight and halogen pattern also facilitate mass spectrometry-based identification of adducts and metabolites [5].

Materials Science: Synthesis of Functionalized Polymers and Ligands

As a primary amine, 4-Chloro-3-ethoxy-2-fluorobenzylamine can be incorporated into polyamides, polyureas, or as a capping agent for dendrimers [6]. The electron-withdrawing halogen substituents may alter the electronic properties of the resulting polymers, potentially affecting their thermal stability, dielectric constants, or coordination behavior with metal ions. The compound's commercial availability in research-grade purity supports reproducible materials synthesis .

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